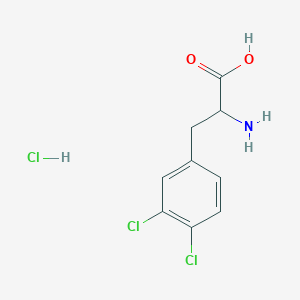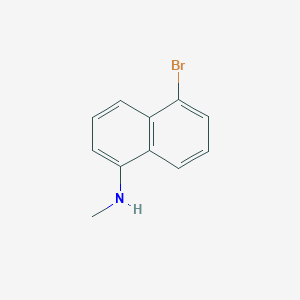![molecular formula C17H22FN3O2 B6619113 tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate CAS No. 1803610-87-8](/img/structure/B6619113.png)
tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate, commonly referred to as TBFPC, is an organic compound with a wide range of applications in the scientific and medical fields. TBFPC is used in various research applications, including as a reagent in synthesis, as a substrate for enzyme assays, and as a fluorescent probe in biochemical assays. TBFPC has also been used in the development of new drugs, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
TBFPC has a wide range of applications in scientific research. It is used as a reagent in synthesis, as a substrate for enzyme assays, and as a fluorescent probe in biochemical assays. TBFPC has also been used in the development of new drugs and in the study of biochemical and physiological processes.
Wirkmechanismus
TBFPC acts as a reversible inhibitor of enzymes, binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. TBFPC also acts as a fluorescent probe, emitting light when exposed to certain wavelengths of light.
Biochemical and Physiological Effects
TBFPC has been found to have a variety of biochemical and physiological effects. It has been used in the development of new drugs, as well as in the study of biochemical and physiological processes. TBFPC has been shown to inhibit the growth of cancer cells, as well as to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
TBFPC has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of assays. TBFPC also has a low toxicity, making it a safe reagent to use in laboratory experiments. However, TBFPC is not very stable, and can decompose when exposed to light or heat.
Zukünftige Richtungen
There are a number of potential future directions for research involving TBFPC. These include further development of TBFPC as a drug, further study of its biochemical and physiological effects, and further study of its use as a fluorescent probe. Additionally, TBFPC could be used in the development of new synthetic methods and in the study of enzyme kinetics. Finally, TBFPC could be used in the study of the effects of environmental pollutants on biochemical and physiological processes.
Synthesemethoden
TBFPC can be synthesized in a variety of ways, including through the reaction of tert-butyl bromide with 4-fluoroaniline in the presence of a base. The reaction of tert-butyl bromide with 4-fluoroaniline yields a tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate intermediate, which can then be further reacted with a base to form the desired TBFPC product.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-5-propylpyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c1-5-6-15-14(20-16(22)23-17(2,3)4)11-19-21(15)13-9-7-12(18)8-10-13/h7-11H,5-6H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPGBMCSYJZDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)



![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)